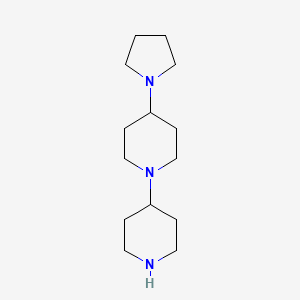

4-(Pyrrolidin-1-yl)-1,4'-bipiperidine

Description

4-(Pyrrolidin-1-yl)-1,4'-bipiperidine is a bicyclic amine derivative comprising two piperidine rings connected at their 1- and 4'-positions, with a pyrrolidine substituent at the 4-position of one piperidine ring. Its molecular formula is C₁₃H₂₃N₃ (calculated molecular weight: 221.34 g/mol).

Properties

Molecular Formula |

C14H27N3 |

|---|---|

Molecular Weight |

237.38 g/mol |

IUPAC Name |

1-piperidin-4-yl-4-pyrrolidin-1-ylpiperidine |

InChI |

InChI=1S/C14H27N3/c1-2-10-16(9-1)14-5-11-17(12-6-14)13-3-7-15-8-4-13/h13-15H,1-12H2 |

InChI Key |

JQTILPJYKNBJDE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2CCN(CC2)C3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves the functionalization of a bipiperidine precursor with a pyrrolidine moiety. The key synthetic strategies include:

Nucleophilic substitution reaction: A bipiperidine derivative bearing a suitable leaving group (e.g., halide or tosylate) at the 4-position can be reacted with pyrrolidine under basic or neutral conditions to substitute the leaving group with the pyrrolidin-1-yl group.

Palladium-catalyzed cross-coupling reactions: Advanced synthetic routes utilize palladium-catalyzed methods such as the Suzuki-Miyaura coupling to form carbon-nitrogen bonds efficiently under mild conditions. This approach allows for precise installation of the pyrrolidine substituent on the bipiperidine framework with good yields and selectivity.

Reductive amination: Another route involves the condensation of 4-formyl-1,4'-bipiperidine with pyrrolidine followed by reduction (e.g., using sodium borohydride) to form the desired secondary amine linkage.

Typical solvents include ethanol, tetrahydrofuran, or dioxane, and catalysts such as palladium on carbon or palladium complexes are employed for cross-coupling reactions. Reaction temperatures range from ambient to reflux conditions depending on the method.

Industrial Production Methods

For large-scale synthesis, continuous flow reactors are often used to optimize reaction efficiency, reproducibility, and safety. Industrial processes emphasize:

- Use of high-pressure and high-temperature conditions to accelerate reaction rates.

- Employment of efficient catalysts (e.g., palladium or nickel-based) to maximize yield and minimize by-products.

- Streamlined purification steps such as crystallization or chromatography to obtain high-purity product.

These methods allow for consistent production of this compound at scale, meeting quality standards required for research and pharmaceutical applications.

Reaction Analysis and Chemical Transformations

Types of Reactions Involving this compound

Oxidation: The compound can be oxidized to form ketones or carboxylic acids on the piperidine rings using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to corresponding amines or alcohol derivatives using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The nitrogen atoms in the piperidine and pyrrolidine rings can undergo substitution reactions with electrophiles or nucleophiles to introduce various functional groups, enhancing biological or chemical properties.

Common Reagents and Catalysts

| Reaction Type | Reagents/Catalysts | Solvents | Typical Conditions |

|---|---|---|---|

| Oxidation | Potassium permanganate, CrO₃ | Ethanol, water | Room temp to reflux |

| Reduction | LiAlH₄, NaBH₄ | Ether, THF | 0°C to room temp |

| Cross-coupling | Pd(PPh₃)₄, Pd/C | THF, dioxane, ethanol | 50–100°C |

| Substitution | Alkyl halides, tosylates | DMF, acetonitrile | 25–80°C |

Major Products and Yields

- Cross-coupling reactions typically afford this compound in yields ranging from 60% to 85%.

- Reductive amination routes yield the target compound with 70% to 90% efficiency.

- Industrial processes optimize conditions to maintain yields above 80% consistently.

Summary Table of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | Reaction of bipiperidine halide with pyrrolidine | Base (e.g., K₂CO₃) | Ethanol, DMF | 60–75 | Simple, cost-effective |

| Palladium-catalyzed coupling | Suzuki-Miyaura coupling of bipiperidine derivative with pyrrolidine boronate | Pd(PPh₃)₄, bases | THF, dioxane | 70–85 | High selectivity, mild conditions |

| Reductive amination | Condensation of aldehyde with pyrrolidine, reduction | NaBH₄, NaCNBH₃ | Methanol, THF | 70–90 | Versatile, widely used in amine synthesis |

| Continuous flow industrial | Optimized catalytic coupling under flow | Pd or Ni catalysts | Various | >80 | Scalable, reproducible, efficient |

Research Discoveries and Notes

- The pyrrolidinyl substituent enhances the compound’s stability and modulates its lipophilicity compared to unsubstituted bipiperidines, influencing biological activity and pharmacokinetics.

- The compound serves as a valuable building block in organic synthesis and drug discovery, particularly in the design of ligands and bioactive molecules.

- Its preparation methods have been refined to balance yield, purity, and scalability, with palladium-catalyzed cross-coupling being the most widely adopted technique in recent literature.

- Industrial synthesis leverages continuous flow technology to improve throughput and quality control.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)-1,4’-bipiperidine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, platinum, nickel.

Solvents: Ethanol, dioxane, tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(Pyrrolidin-1-yl)-1,4’-bipiperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs of 1,4'-bipiperidine and their properties:

Stability and Reactivity

- Metal Complexation: Unsubstituted 1,4'-bipiperidine forms stable binuclear Pd(II) complexes (e.g., [Pd(BHEP)Cl₂]), but stability decreases with sulfur-containing ligands (e.g., methionine methyl ester) due to labilization effects . The pyrrolidinyl group in 4-(Pyrrolidin-1-yl)-1,4'-bipiperidine may enhance stability via stronger N-donor interactions compared to piperidine.

- Synthetic Utility : Bipiperidine derivatives are often functionalized at nitrogen atoms. For example, [1,4'-bipiperidine]-1'-carbonyl chloride reacts with purines to form antiviral agents (>60% yield) .

Physicochemical Properties

- Hydrogen Bonding: Pyrrolidine’s smaller ring (vs.

- Lipophilicity : The pyrrolidinyl group may reduce logP compared to aromatic substituents (e.g., in pipamperone), influencing blood-brain barrier permeability.

Biological Activity

4-(Pyrrolidin-1-yl)-1,4'-bipiperidine is a chemical compound notable for its unique bipiperidine structure and the presence of a pyrrolidinyl substituent. Its molecular formula is , and it has been the subject of various studies due to its promising biological activities, particularly in pharmacology. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Structural Characteristics

The structural arrangement of this compound contributes significantly to its biological properties. The compound consists of two piperidine rings connected by a biphenyl linkage, with a pyrrolidin-1-yl group attached to one nitrogen atom. This configuration affects its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antidepressant Potential : Preliminary studies suggest that this compound may have antidepressant effects, potentially acting on neurotransmitter systems similar to established antidepressants.

- Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating potential as an antibacterial agent. Its structural similarities to other nitrogen heterocycles enhance its bioactivity against pathogens .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that its interaction with neurotransmitter receptors and bacterial cell membranes plays a crucial role in its biological activity.

Comparative Studies

Comparative studies highlight the uniqueness of this compound in relation to structurally similar compounds. Below is a table summarizing some related compounds and their unique features:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine | Contains a sulfonyl group | Enhanced solubility and potential reactivity |

| 4-(Piperidin-1-yl)pyrimidine | Features a piperidine and pyrimidine moiety | Different pharmacological profile |

| N'-(3-Ethoxyphenyl)-2,5-dioxopyrrolidin | Contains a dioxopyrrolidin moiety | Potentially different biological activities |

The specific combination of functional groups in this compound contributes to its distinct chemical properties and biological activities compared to these similar compounds.

Antidepressant Activity

A study focused on the antidepressant potential of this compound demonstrated significant improvements in behavioral models used for depression. The compound exhibited effects comparable to those of established antidepressants in animal models, suggesting it could be a candidate for further pharmacological exploration .

Antimicrobial Evaluation

In antimicrobial studies, this compound was tested against various bacterial strains. Results indicated that it possesses considerable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. This positions the compound as a potential lead for developing new antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.